N-(2-hydroxyphenyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide: is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol This compound is characterized by the presence of a quinoxaline ring system substituted with a hydroxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide typically involves the condensation of 2-hydroxyaniline with quinoxaline-2-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinoxaline-2-carboxamide derivatives with different oxidation states.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinoxaline-2-carboxamide derivatives with different functional groups, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .
Scientific Research Applications
Chemistry: N-(2-hydroxyphenyl)quinoxaline-2-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .
Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits antimicrobial and anticancer properties, making it a promising lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with a similar core structure.
2-Quinoxalinecarboxamide: A derivative of quinoxaline with a carboxamide group at the 2-position.
N-(2-hydroxyphenyl)benzamide: A compound with a similar hydroxyphenyl group but a different core structure.
Uniqueness: N-(2-hydroxyphenyl)quinoxaline-2-carboxamide is unique due to the presence of both a hydroxyphenyl group and a quinoxaline ring system. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the hydroxyphenyl group and the carboxamide functionality enhances its biological profile. The compound's structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit potent antibacterial and antitubercular activities, making them candidates for treating infections caused by resistant strains .
- Anticancer Properties : Various studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest significant potency .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound against different cell lines:
Antimicrobial Activity
Table 2 presents findings on the antimicrobial efficacy of quinoxaline derivatives, including this compound:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 | |
Staphylococcus aureus | 1.0 | |
Escherichia coli | 0.8 |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at various concentrations, revealing an IC50 value of 4.4 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
In vitro studies demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis with an MIC of 0.5 µg/mL. This suggests potential as a therapeutic agent in treating tuberculosis, especially in drug-resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the quinoxaline structure significantly affect biological activity. For instance:
Properties
IUPAC Name |
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-8-4-3-7-12(14)18-15(20)13-9-16-10-5-1-2-6-11(10)17-13/h1-9,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCUHVNQPXTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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